
N-cyclopropyl-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1H-indole-4-carboxamide: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the cyclopropyl group and the carboxamide moiety.
Industrial Production Methods: Industrial production of indole derivatives, including N-cyclopropyl-1H-indole-4-carboxamide, often involves large-scale Fischer indole synthesis followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carboxamide group can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to oxindole derivatives, while reduction of the carboxamide group can yield amine derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex indole derivatives.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1H-indole-4-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
- N-cyclopropyl-1H-indole-2-carboxamide
- N-cyclopropyl-1H-indole-3-carboxamide
- N-cyclopropyl-1H-indole-5-carboxamide
Comparison: N-cyclopropyl-1H-indole-4-carboxamide is unique due to the position of the carboxamide group on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different biological activities and therapeutic potential .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
N-cyclopropyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H12N2O/c15-12(14-8-4-5-8)10-2-1-3-11-9(10)6-7-13-11/h1-3,6-8,13H,4-5H2,(H,14,15) |
InChI Key |
CMKZXPZIDDLCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


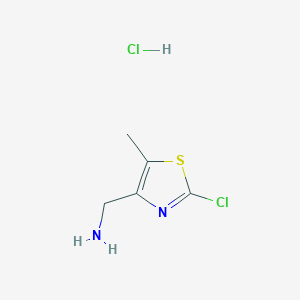
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
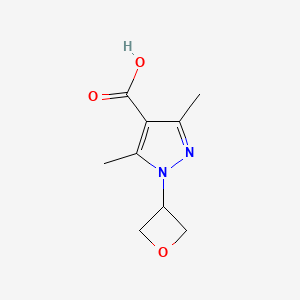
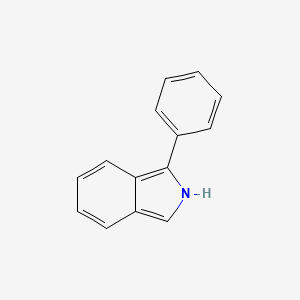

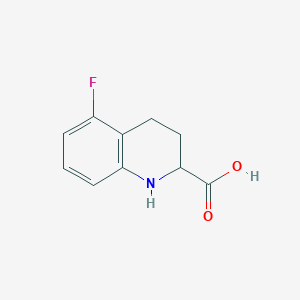
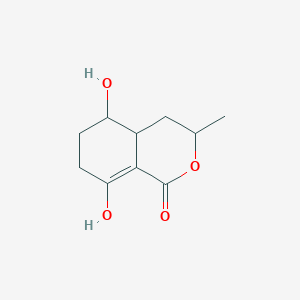
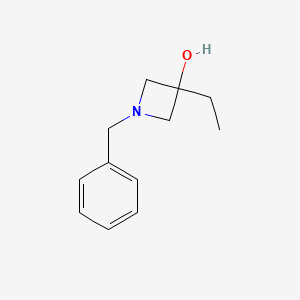

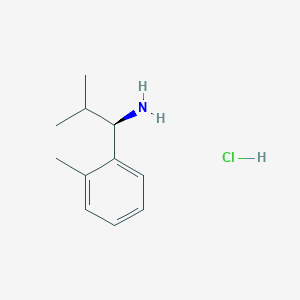
![2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11902391.png)
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)


